Product packaging for Tetrachlorobisphenol A(Cat. No.:CAS No. 79-95-8)

Tetrachlorobisphenol A

Cat. No.: B029912
CAS No.: 79-95-8
M. Wt: 366.1 g/mol
InChI Key: KYPYTERUKNKOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrachlorobisphenol A (TCBPA) is a chlorinated derivative of bisphenol A that serves as a critical precursor and intermediate in advanced materials science. Its primary research value lies in the synthesis of halogenated flame retardants, particularly epoxy resins and polycarbonates, where it is incorporated to enhance the material's resistance to ignition and reduce flammability. The compound's mechanism of action involves the release of chlorine radicals upon exposure to high heat, which effectively quenches free radicals in the gas phase and interrupts the combustion cycle. Beyond its applications in polymer chemistry, TCBPA is also a compound of significant interest in environmental and toxicological studies. Researchers utilize it to investigate the environmental fate, persistence, and potential endocrine-disrupting effects of chlorinated organic compounds, providing valuable insights into environmental risk assessment and the development of safer alternative materials. This high-purity reagent is essential for developing next-generation flame-retardant materials and for fundamental studies on the impact of halogenated aromatics in biological and ecological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl4O2 B029912 Tetrachlorobisphenol A CAS No. 79-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPYTERUKNKOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021770
Record name 2,2',6,6'-Tetrachlorobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Crystals from acetic acid

CAS No.

79-95-8
Record name Tetrachlorobisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',6,6'-Tetrachlorobisphenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorodian
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrachlorodian
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2',6,6'-Tetrachlorobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACHLOROBISPHENOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2',6,6'-TETRACHLOROBISPHENOL A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

136 °C
Record name 2,2',6,6'-TETRACHLOROBISPHENOL A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Environmental Occurrence and Distribution of Tetrachlorobisphenol a

Detection in Aquatic Environments

TCBPA has been identified in a range of aquatic environments, indicating its release and persistence. Studies have documented its presence in river sediment, treated water from industrial processes like paper mills, drinking water, and wastewater. nih.govpku.edu.cndphen1.comnih.govontosight.aisciex.comnih.gov

Concentration Levels in Various Water Matrices

The concentration of TCBPA in water varies depending on the source and level of contamination. In a study of 62 drinking water treatment plants across 31 major cities in China, TCBPA was detected in drinking water with concentrations reaching up to 4.8 ng/L. pku.edu.cnnih.govresearchgate.net The same study also found TCBPA in the source water of two drinking water treatment plants at concentrations of 1.9 ng/L and 2.2 ng/L, respectively. pku.edu.cn In another study, TCBPA was found in the effluent of a paper recycling plant at a concentration of 460 ng/L. dphen1.com Research in the Jiaxing region of Hangzhou Bay, China, established a method for detecting TCBPA in various water samples with a method limit of quantification ranging from 1.5 to 53 ng/L. dphen1.com

Table 1: Concentration of TCBPA in Various Water Matrices

Water MatrixConcentration Range/ValueLocation
Drinking WaterUp to 4.8 ng/L31 major cities, China
Source Water for DWTP1.9 ng/L and 2.2 ng/LTwo locations, China
Paper Recycling Plant Effluent460 ng/LNot specified
Environmental Water Samples1.5 - 53 ng/L (MLOQ)Jiaxing region of Hangzhou Bay, China

Presence in Sediment and Sludge Samples

Reflecting its hydrophobic nature, TCBPA is frequently detected in sediment and sludge. tandfonline.com In a study of municipal sewage sludge in China, TCBPA was detected in 57.7% of samples, with a geometric mean concentration of 0.29 ng/g dry weight (dw) and a median concentration of 0.76 ng/g dw. dphen1.com It contributed approximately 3.7% to the total bisphenol residues found. dphen1.com In Canada, TCBPA was found in wastewater treatment sludge at concentrations ranging from 0.14 to 0.54 ng/g dw. dphen1.com

Studies on river sediments have also confirmed the presence of TCBPA. nih.govtandfonline.comnih.govresearchgate.nettandfonline.com Research on the Erren River in southern Taiwan investigated the aerobic degradation of TCBPA in sediment samples, indicating its presence and potential for transformation in these environments. nih.govtandfonline.comtandfonline.com The half-life of TCBPA in these sediments ranged from 11.6 to 23.1 days under aerobic conditions. nih.govtandfonline.comtandfonline.com Another study on anaerobic degradation in estuarine sediments found that TCBPA was transformed into a persistent dichlorinated bisphenol A isomer. acs.org

Occurrence in Terrestrial Environments

The presence of TCBPA extends to terrestrial environments, particularly in soils. A study conducted in Spain developed a method to analyze TCBPA in agricultural and industrial soil samples. dphen1.com While TCBPA was not detected in the specific agricultural and industrial soil samples analyzed in that study, the methodology established provides a means for future monitoring. dphen1.com The limits of detection were estimated to be between 30 and 90 pg/g. dphen1.com The release of halogenated organic compounds like TCBPA from flame retardant materials can lead to contamination of soil. researchgate.net

Bioaccumulation and Biomonitoring in Organisms and Human Samples

Concerns about TCBPA are heightened by its potential to accumulate in living organisms, including humans. ontosight.airesearchgate.netontosight.ai

Detection in Human Biological Fluids

TCBPA has been detected in various human biological samples, indicating widespread exposure. pku.edu.cntandfonline.comontosight.aimdpi.commdpi.com It has been found in human plasma, with one study quantifying it in a plasma sample from a patient with end-stage renal disease. sciex.com Another study detected TCBPA in the serum of pregnant women in China, marking the first time it was reported in this demographic. bohrium.com The presence of TCBPA has also been confirmed in human milk, raising concerns about postnatal exposure. medsci.org These findings highlight the need for further research into the maternal and fetal exposure risks associated with this compound. bohrium.com

Table 2: Detection of TCBPA in Human Biological Samples

Biological MatrixFindingPopulation
PlasmaQuantified in 1 out of 10 samplesPatients with end-stage renal disease
SerumDetectedPregnant women in China
Breast MilkDetectedNot specified
Umbilical Cord SerumDetectedNot specified

Lipophilicity and Bioaccumulation Potential

TCBPA's chemical structure contributes to its lipophilicity, or its tendency to dissolve in fats and oils. researchgate.netontosight.ainih.gov This property is a key factor in its potential for bioaccumulation, the process by which a substance builds up in an organism at a rate faster than it can be removed. ontosight.airesearchgate.netontosight.ai The addition of methyl groups through microbial O-methylation can further increase its lipophilicity, enhancing the probability of bioaccumulation in the food chain. acs.org Due to its persistence and lipophilic characteristics, long-term accumulation of TCBPA in the food chain could lead to toxic concentrations. researchgate.net

Exposure Pathways (e.g., Diet, Dermal Contact, Dust Inhalation)

Human exposure to Tetrachlorobisphenol A can occur through several pathways, primarily diet, the ingestion and inhalation of dust, and dermal contact. scies.orgmdpi.comresearchgate.net

Dietary Exposure: Diet is considered a primary route of human exposure to TCBPA. mdpi.com The compound can enter the food chain, particularly through the consumption of aquatic foods from contaminated waters. researchgate.net Although comprehensive dietary studies on TCBPA are less common than for its brominated counterpart (TBBPA) or BPA, the potential for exposure through food consumption is recognized. informaticsjournals.co.inresearchgate.net

Dust Inhalation and Ingestion: Indoor dust is a significant reservoir for TCBPA and a major pathway for human exposure, especially for toddlers and children who have more hand-to-mouth contact. kau.edu.saupmc.froaepublish.com TCBPA is used in various consumer products and can leach into the surrounding environment, accumulating in dust. oaepublish.com Studies have consistently detected TCBPA in house and office dust. kau.edu.saupmc.fr For instance, a study in the UK found median concentrations of TCBPA in home dust to be 62 ng/g. upmc.fr Another international study found TCBPA's structural analogue, TBBPA, in 80% of house dust samples, with concentrations ranging from <1 to 2300 ng/g. kau.edu.sa It is estimated that for certain populations, dust ingestion can be a very important exposure pathway. upmc.fr

The following table summarizes findings on TCBPA concentrations in various environmental media, which serve as sources for human exposure.

Exposure Source Medium Concentration Range Location/Context Reference
Diet Drinking Water7.7 ng/L- scies.org
Diet Paper Mill Effluentup to 2 μg/L- scies.org
Dust House DustMedian: 62 ng/gBirmingham, UK upmc.fr
Dust Office DustMedian: 36 ng/gBirmingham, UK upmc.fr
Environment River Sediment142.5 - 542.6 ng/g dwRiver Silt/Sediment researchgate.net
Human Adipose TissueDetectedSoutheast Spain nih.gov
Human Human Milk/SerumDetected- researchgate.net

Environmental Fate and Transformation of Tetrachlorobisphenol a

Biodegradation of TCBPA

The biodegradation of TCBPA in sediment environments is a critical area of study for understanding its persistence and potential impact. Microbial activities, influenced by the prevailing redox conditions, are the primary drivers of its transformation.

Aerobic Degradation in Sediment

Under aerobic conditions, certain microorganisms have demonstrated the capacity to degrade TCBPA. The efficiency of this process can be influenced by various environmental factors.

The aerobic biodegradation of TCBPA is not solely dependent on the presence of capable microorganisms; it is also significantly influenced by various environmental factors that can enhance the degradation rate. The addition of substances such as cellulose, yeast extract, and sodium chloride has been shown to promote the breakdown of TCBPA. researchgate.netnih.gov Furthermore, the presence of surfactants like Brij 30, Brij 35, surfactin, and rhamnolipid has also been found to enhance its biodegradation. researchgate.netnih.gov

The following table summarizes the effect of various additives on the aerobic degradation of TCBPA in sediment.

Factor/AdditiveObserved Effect on TCBPA Aerobic Degradation
Microbial Inoculation
Bacillus megateriumExpressed strong biodegrading ability. researchgate.netnih.gov
Pseudomonas putidaExpressed strong biodegrading ability. researchgate.netnih.gov
Nutrients/Amendments
CelluloseEnhanced biodegradation. researchgate.netnih.gov
Yeast ExtractEnhanced biodegradation. researchgate.netnih.gov
Sodium ChlorideEnhanced biodegradation. researchgate.netnih.gov
Surfactants
Brij 30Enhanced biodegradation. researchgate.netnih.gov
Brij 35Enhanced biodegradation. researchgate.netnih.gov
SurfactinEnhanced biodegradation. researchgate.netnih.gov
RhamnolipidEnhanced biodegradation. researchgate.netnih.gov

Anaerobic Degradation in Sediment

In the absence of oxygen, the degradation of TCBPA proceeds through different mechanisms, primarily involving reductive dechlorination.

Under anaerobic conditions, the primary transformation pathway for TCBPA is reductive dechlorination. However, unlike its brominated counterpart, tetrabromobisphenol A (TBBPA), which can be completely dehalogenated to bisphenol A (BPA), the anaerobic degradation of TCBPA appears to be partial. nih.govacs.org Studies have shown that under both methanogenic and sulfate-reducing conditions, TCBPA is dehalogenated to a persistent dichlorinated bisphenol A (DCBPA) isomer. nih.govacs.org The formation of BPA from TCBPA under these conditions has not been observed; instead, DCBPA accumulates as the main daughter product. nih.govacs.org Trace amounts of a monochlorinated bisphenol A (MCBPA) have also been detected, suggesting a stepwise dechlorination process. acs.org

The rate and extent of TCBPA's anaerobic degradation are heavily influenced by the prevailing terminal electron-accepting processes. Research indicates that the dechlorination of TCBPA is more effective under methanogenic conditions compared to sulfate-reducing conditions. epa.govresearchgate.net In one study, the most effective dechlorination of TCBPA was observed under methanogenic conditions, followed by conditions enhanced with an electron donor, and then sulfate-reducing conditions. researchgate.net The degradation rate constant for TCBPA was found to be higher under methanogenic conditions (0.0844 d⁻¹) than under sulfate-reducing conditions (0.0694 d⁻¹). epa.gov High concentrations of sulfate (B86663) have been shown to reduce the effectiveness of dechlorinating microbes in degrading TCBPA. researchgate.net The addition of electron donors can enhance the degradation rate of TCBPA under anaerobic conditions. epa.gov

The following table summarizes the anaerobic degradation of TCBPA under different redox conditions.

Anaerobic ConditionKey FindingsMetabolites Formed
Methanogenic More effective dechlorination compared to sulfate-reducing conditions. epa.govresearchgate.net Dechlorination of TCBPA commenced after a lag period of 56 days in one study. acs.orgDichlorinated bisphenol A (DCBPA) accumulates. nih.govacs.org
Sulfate-Reducing Slower degradation compared to methanogenic conditions. epa.govresearchgate.net High sulfate concentrations can inhibit degradation. researchgate.net In some cases, a longer lag period was observed before dechlorination began compared to methanogenic conditions. acs.orgDichlorinated bisphenol A (DCBPA) accumulates. nih.govacs.org

Microbial Community Changes During Biodegradation

The biodegradation of TCBPA is a critical process influencing its persistence in the environment, with microbial communities playing a central role. Both aerobic and anaerobic degradation pathways have been investigated, revealing significant shifts in microbial community structure in the presence of TCBPA. hep.com.cn

Under aerobic conditions, particularly in river sediments, specific bacterial strains have demonstrated the ability to degrade TCBPA. Studies have identified Bacillus megaterium and Pseudomonas putida as having a strong capacity for TCBPA biodegradation. nih.govtandfonline.comresearchgate.nettandfonline.com The rate of aerobic degradation can be significantly enhanced by inoculating contaminated sediments with these TCBPA-degrading bacteria. nih.govtandfonline.com Furthermore, the addition of certain substances, such as cellulose, yeast extract, and various surfactants, has been shown to accelerate the aerobic breakdown of TCBPA. tandfonline.comresearchgate.net The half-lives for aerobic degradation of TCBPA in river sediment have been observed to range from 11.6 to 23.1 days. nih.govresearchgate.net

Anaerobic degradation of TCBPA also occurs, though the pathways and efficiency differ based on the specific environmental conditions. researchgate.net The most effective anaerobic dechlorination of TCBPA has been reported under methanogenic (methane-producing) conditions. researchgate.net In these environments, TCBPA undergoes dehalogenation, leading to the formation of a persistent dichlorinated bisphenol A (DCBPA) isomer as the primary daughter product, without further degradation to bisphenol A (BPA). acs.org In contrast, under sulfate-reducing conditions, little to no degradation of TCBPA has been observed. acs.org The presence of TCBPA under various anaerobic conditions leads to distinct changes in the local bacterial communities. researchgate.net

Table 1: Microbial Species Involved in TCBPA Biodegradation

Microorganism Condition Degradation Potential Reference
Bacillus megaterium Aerobic High nih.gov, tandfonline.com, researchgate.net
Pseudomonas putida Aerobic High nih.gov, tandfonline.com, researchgate.net
Unspecified methanogenic consortia Anaerobic Dechlorination to DCBPA researchgate.net, acs.org

Photochemical Transformation of TCBPA

Photochemical transformation, or photolysis, is another significant pathway for the degradation of TCBPA in aqueous environments. TCBPA can undergo rapid direct photodegradation when exposed to UV irradiation and simulated sunlight. nih.gov This process is initiated by the absorption of light, which leads to the cleavage of carbon-chlorine (C-Cl) bonds and subsequent hydroxylation. nih.govluc.edu

Research has identified several photoproducts resulting from the transformation of TCBPA. The primary mechanism involves the successive replacement of chlorine atoms with hydroxyl groups, leading to the formation of dichlorinated and trichlorinated photoproducts. luc.edu The presence of effluent organic matter from wastewater can significantly enhance the rate of photodegradation. nih.gov Studies comparing TCBPA to its brominated analog, tetrabromobisphenol A (TBBPA), found no significant differences in their disappearance quantum yields at a pH of 10, suggesting similar photochemical reactivity under those conditions. diva-portal.orgnih.gov In some cases, TCBPA itself can be generated as a by-product during the chlorination of Bisphenol A (BPA) in water treatment processes. mdpi.com

Table 2: Photochemical Transformation Products of TCBPA

Product Name Transformation Pathway Reference
Trichlorinated Bisphenol A photoproduct Dechlorination / Hydroxylation luc.edu
Dichlorinated Bisphenol A photoproduct Dechlorination / Hydroxylation luc.edu
Products of C-Cl bond cleavage Photodegradation nih.gov
Hydroxylated products Photodegradation nih.gov

Sorption and Mobility in Environmental Matrices

The movement and distribution of TCBPA in the environment are largely governed by its sorption to soil, sediment, and other solid matrices. oaepublish.com Sorption refers to the process by which a chemical binds to solid particles, which can limit its mobility and bioavailability.

The potential for an organic chemical to sorb to soil or sediment is often estimated using the organic carbon-normalized sorption coefficient (Koc). nih.gov Based on its molecular structure, TCBPA is estimated to have a high Koc value of 6 x 10^5, which suggests it is expected to be immobile in soil. nih.gov This strong sorption is primarily due to its hydrophobicity.

Table 3: Sorption and Physicochemical Parameters for TCBPA

Parameter Value Implication for Environmental Mobility Reference
Estimated Koc (L/kg) 6.0 x 10^5 Immobile in soil nih.gov
Estimated pKa 6.91 Exists partially as an anion in the environment nih.gov
Water Solubility Low Tends to partition from water to solid phases canada.ca

Toxicological Profiles and Mechanisms of Action of Tetrachlorobisphenol a

Endocrine Disrupting Activities of TCBPA

Tetrachlorobisphenol A (TCBPA) is recognized for its potential to interfere with the endocrine system, the network of glands and hormones that regulate many of the body's functions. Its structural similarity to natural hormones allows it to interact with various hormone receptors, leading to a range of endocrine-disrupting activities. Research has demonstrated that TCBPA can affect estrogenic, androgenic, and thyroid hormone pathways, and also interact with other nuclear receptors like PPARs and FXR.

Estrogenic Activity (in vitro and in vivo assays, e.g., MCF-7 cell line, uterotrophic assay)

TCBPA has demonstrated the ability to exert estrogenic effects. In vitro studies using the human breast cancer cell line MCF-7, which is responsive to estrogens, have been employed to investigate these properties. The proliferation of MCF-7 cells is a key indicator of estrogenic activity. Studies have shown that TCBPA can induce the proliferation of these cells, indicating it can mimic the effects of endogenous estrogens. frontiersin.orgpublichealthtoxicology.com The estrogenic potential of TCBPA has also been confirmed through its interaction with estrogen receptors (ERs). researchgate.net

The uterotrophic assay, an in vivo test in rodents, further substantiates the estrogenic activity of TCBPA. This assay measures the increase in uterine weight in ovariectomized female animals, which is a classic response to estrogenic compounds. TCBPA has tested positive in this assay, confirming its estrogen-like effects in a living organism. oup.com

Estrogenic Activity of TCBPA
Assay TypeModel SystemObserved EffectReference
In VitroMCF-7 Human Breast Cancer Cell LineInduces cell proliferation frontiersin.orgpublichealthtoxicology.com
In VivoUterotrophic Assay (Ovariectomized Mice)Positive response (increase in uterine weight) oup.com

Anti-Androgenic Activity

In addition to its estrogenic properties, TCBPA exhibits anti-androgenic activity, meaning it can interfere with the action of male sex hormones (androgens). This activity has been demonstrated using in vitro reporter gene assays. In these systems, TCBPA has been shown to inhibit the transcriptional activity induced by androgens like 5α-dihydrotestosterone. nih.govresearchgate.net

One study using an androgen receptor (AR)-mediated reporter gene assay found that TCBPA displayed anti-androgenic activity with an IC50 value of 10.45 microM. nih.gov The mechanism for this appears to be competitive binding to the androgen receptor, as the antagonistic effect of TCBPA decreased when the concentration of the natural androgen (DHT) was increased. nih.gov However, some studies have reported TCBPA as being inactive in terms of anti-androgenic effects, suggesting that its activity in this regard may be weaker compared to other bisphenol compounds. oup.com TCBPA did not induce androgen receptor-mediated activity, indicating it acts as an antagonist rather than an agonist. nih.gov

Thyroid Hormonal Activity and Interference with Thyroid Hormone Receptors (e.g., GH3 cell line, antagonism of T3/T4)

TCBPA significantly interferes with the thyroid hormone system. begellhouse.com Its chemical structure bears a resemblance to thyroid hormones, allowing it to interact with thyroid hormone receptors (TRs). e-enm.org Numerous studies have established that TCBPA acts as a TR antagonist, inhibiting the normal function of thyroid hormones like triiodothyronine (T3) and thyroxine (T4). e-enm.orgnih.govnih.gov

Reporter gene assays have been instrumental in characterizing this activity. In an improved reporter gene assay using CV-1 cells, TCBPA was found to possess TR antagonist activity but showed no agonist activity. nih.gov This antagonistic action disrupts the normal TR-mediated transcription of genes that are responsive to thyroid hormones. e-enm.org Studies utilizing the rat pituitary GH3 cell line, a model for assessing thyroid hormone effects, have also shown that chemicals like TCBPA can interfere with thyroid-dependent cell proliferation. researchgate.netresearchgate.net

Thyroid Hormonal Activity of TCBPA
ActivityMechanismModel SystemReference
TR AntagonistInhibits T3/T4 action by binding to Thyroid Hormone Receptors (TRs)Reporter Gene Assays (CV-1 cells) nih.gov
Interference with Cell ProliferationDisrupts thyroid-dependent cell growthRat Pituitary GH3 Cell Line researchgate.netresearchgate.net

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been identified as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating lipid metabolism and adipogenesis. researchgate.netnih.govproquest.com Studies using reporter cell lines have confirmed that TCBPA can bind to and activate human, zebrafish, and Xenopus PPARγ. researchgate.netnih.gov

The interaction with PPARγ suggests that TCBPA could function as an "obesogen," a chemical that can potentially promote obesity by disrupting physiological functions regulated by this receptor. researchgate.netnih.gov The activation of PPARγ by TCBPA has been shown to induce the expression of apelin, a signaling peptide, in ovarian cancer cells, which in turn acts as a mitogenic factor, promoting cell proliferation. nih.gov This interaction occurs independently of estrogen receptors, highlighting a distinct pathway of endocrine disruption. nih.gov The functional activation of PPARs by environmental chemicals is a recognized mechanism of toxicity. nagoya-u.ac.jp

Interactions with Farnesoid X Receptor (FXR) Pathway

Recent research has uncovered the interaction between TCBPA and the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. researchgate.net In vitro receptor binding assays have demonstrated that TCBPA can bind directly to FXR. researchgate.net

Interestingly, while TCBPA showed a binding potency to FXR that was 8.7-fold stronger than that of Bisphenol A (BPA), its ability to activate the receptor was significantly weaker. researchgate.net Receptor transcriptional activity assays revealed that TCBPA showed weak agonistic activity toward FXR. This discrepancy was partly explained by cellular uptake levels; the intracellular concentration of TCBPA in the assay was found to be 40-fold lower than that of BPA. researchgate.net These findings indicate that TCBPA can disrupt the FXR signaling pathway, with the mechanism being dependent on both its binding strength and its cellular uptake. researchgate.net

Developmental Toxicity of TCBPA

Exposure to endocrine-disrupting chemicals like TCBPA during critical developmental periods is a significant concern. mdpi.comunsw.edu.au The ability of TCBPA to interfere with estrogenic, androgenic, and thyroid hormone systems suggests a potential for developmental toxicity, as these hormonal pathways are crucial for normal growth and development. nih.gov

Maternal exposure to such chemicals can lead to interference with the typical development of both males and females, as hormonal signals are vital for processes like the development of estrogen-dependent neural circuits. nih.gov Specifically, the disruption of thyroid hormone function by TCBPA is a key concern for developmental neurotoxicity, as thyroid hormones are essential for normal brain development. nih.gov While many studies focus on the broader class of bisphenols, the specific endocrine-disrupting profile of TCBPA points towards a risk of adverse effects on the development of reproductive and neurological systems.

Effects on Neural Development and Neurogenesis (e.g., mESC system, zebrafish embryos)

This compound (TCBPA) has been shown to exert significant effects on the early stages of neural development. In a mouse embryonic stem cell (mESC) system, TCBPA was found to significantly inhibit neurogenesis. acs.orgnih.govresearchgate.net This contrasts with the effects of Tetrabromobisphenol A (TBBPA) and Tetrabromobisphenol S (TBBPS), which stimulated neural differentiation in the same system. acs.orgnih.govresearchgate.net Studies on zebrafish embryos have also indicated that bisphenol analogues can impact neurodevelopment and locomotor activity. nih.gov

The inhibitory effect of TCBPA on neurogenesis is mechanistically linked to its interference with key signaling pathways that govern neural development. acs.orgnih.gov Research has demonstrated that TCBPA down-regulates the expression of NOTCH effectors, which are positive regulators of neural differentiation. acs.orgnih.gov Simultaneously, TCBPA increases WNT signaling, a pathway that acts as a negative regulator of neural specification. acs.orgnih.gov The dual action of suppressing a positive regulator and enhancing a negative regulator contributes to the significant inhibition of neural specification observed with TCBPA exposure. acs.orgnih.gov

The neurodevelopmental toxicity of TCBPA and its analogues can manifest as behavioral changes in organisms such as zebrafish. For instance, some bisphenol analogues have been shown to significantly reduce locomotor activity in zebrafish larvae after a 6-day exposure period. nih.gov This suggests that the neurotoxic effects observed at the cellular and pathway levels can translate into functional deficits in neurobehavior. While direct studies on TCBPA's impact on learning and memory are not detailed in the provided sources, the observed effects on locomotor activity highlight its potential to alter complex behaviors.

While specific studies on TCBPA-induced oxidative stress in neurons were not found, the broader class of bisphenols, such as Bisphenol A (BPA), is known to cause neuronal damage through the promotion of oxidative stress. nih.govnih.govresearchgate.net BPA exposure has been shown to increase reactive oxygen species, leading to neuronal apoptosis. nih.govnih.govresearchgate.net This mechanism, involving an imbalance in the redox state of neurons, is a plausible pathway through which TCBPA could also exert neurotoxic effects, given the structural similarities among bisphenols.

Reproductive Toxicity (e.g., Caenorhabditis elegans, zebrafish)

This compound has been identified as a reproductive toxicant in the nematode Caenorhabditis elegans. scies.orgnih.gov Exposure to environmentally relevant concentrations of TCBPA has been shown to impair fertility, as indicated by a reduction in brood size. scies.org For instance, exposure to 100 μg/L of TCBPA resulted in a 26.80% reduction in the number of offspring in C. elegans. scies.org These findings suggest that TCBPA can have more pronounced toxic effects on reproduction than its brominated analogue, TBBPA. scies.org

The reproductive toxicity of TCBPA is linked to its effects on germline cells. scies.orgnih.gov Studies in C. elegans have demonstrated that exposure to TCBPA leads to a dose-dependent decrease in the number of germline cells and a corresponding increase in germline cell corpses. scies.orgnih.gov At a concentration of 100 μg/L, the number of germline cells was reduced by almost 50% compared to the control group. scies.org This increase in germline cell death, or apoptosis, is a key mechanism underlying the observed impairment of fertility. scies.org

TCBPA ConcentrationEffect on C. elegans Brood Size
1 μg/LSignificant reduction
10-100 μg/LSignificant reduction
100 μg/L26.80% reduction in offspring
TCBPA ConcentrationEffect on C. elegans Germline Cells
1-100 μg/LMarked decrease in the number of germline cells
10-100 μg/LIncrease in germline cell corpses
100 μg/LNearly 50% decrease in germline cells

The mechanism by which TCBPA induces germline cell apoptosis involves the induction of DNA damage. scies.orgnih.gov TCBPA exposure has been shown to activate a DNA damage checkpoint, leading to apoptosis through a cep-1-dependent pathway, which is the C. elegans homolog of the tumor suppressor protein p53. scies.orgnih.gov The gene hus-1, which is involved in sensing DNA damage, was also implicated in this process. scies.orgnih.gov The apoptosis was nearly abolished in mutants for ced-3 and ced-4, key components of the apoptotic machinery, confirming that TCBPA's reproductive toxicity is mediated by programmed cell death triggered by DNA damage. scies.orgnih.gov

Alterations in Hormone Levels and Androgen Receptor Gene Expression

This compound (TCBPA) has been shown to exhibit antiandrogenic activity. Studies using an androgen receptor (AR)-mediated reporter gene assay demonstrated that TCBPA competitively inhibits the binding of dihydrotestosterone (B1667394) (DHT) to the androgen receptor. This competitive binding was evidenced by a decrease in the antagonistic activity of TCBPA when the concentration of DHT was increased. While TCBPA showed a weaker antiandrogenic activity compared to Bisphenol A (BPA), it was still significant. nih.gov In contrast, research on BPA, a structurally similar compound, has shown that it can increase the expression of the androgen receptor (Ar) gene in fetal mouse prostate mesenchyme cells. nih.gov This suggests that while TCBPA may act as an antagonist at the receptor level, the broader class of bisphenols can influence the expression of hormone receptors, indicating a complex mechanism of endocrine disruption.

CompoundEffect on Androgen Receptor (AR)Mechanism
This compound (TCBPA)Antiandrogenic activityCompetes with DHT for AR binding
Bisphenol A (BPA)Increased Ar gene expressionStimulation of gene expression

Cardiovascular System Effects (e.g., zebrafish)

The zebrafish (Danio rerio) has emerged as a valuable model for studying the cardiovascular effects of environmental contaminants like bisphenols. Research on bisphenol analogues has revealed their potential to induce adverse effects on the cardiovascular system during embryonic development. biointerfaceresearch.com Studies on compounds structurally related to TCBPA have shown impacts on heart development and function in zebrafish. nih.govresearchgate.netmdpi.comresearchgate.net For instance, exposure to certain bisphenols can lead to altered heart rates and blood flow. nih.gov While direct studies on the cardiovascular effects of TCBPA in zebrafish are limited in the provided context, the known cardiotoxicity of other bisphenols in this model system highlights a potential area of concern for TCBPA. The highly conserved nature of cardiovascular development between zebrafish and humans makes these findings particularly relevant for assessing potential human health risks. nih.gov

Affected Metabolic PathwayObserved Effect of TCBPA Exposure
Nucleoside MetabolismDecreased synthesis
Amino Acid MetabolismDecreased synthesis
Lipid MetabolismDecreased synthesis and disruption
Tricarboxylic Acid (TCA) CycleDisruption
GlycolysisDisruption

Cytotoxicity in various cell lines

TCBPA has demonstrated cytotoxic effects across a range of cell lines, with notable differences in its impact on normal versus cancerous cells. In human hepatoma (liver cancer) cells, TCBPA has been observed to promote proliferation. nih.gov Conversely, in normal liver cell lines such as THLE-2 and AML12, TCBPA exposure inhibits cell proliferation. nih.gov Further investigation into its effects on human hepatocellular carcinoma cells (HepG2) has shown that TCBPA can decrease cell viability in a concentration-dependent manner. nih.gov Studies on Jurkat cells, an immortalized line of human T lymphocytes, have also demonstrated that TCBPA can reduce cell viability. researchgate.net This differential cytotoxicity, promoting growth in some cancer cells while being toxic to normal cells, highlights the complex and cell-type-specific mechanisms of TCBPA's toxicity.

Cell LineTypeEffect of TCBPA
Human Hepatoma CellsCancerous (Liver)Promotes proliferation
THLE-2, AML12Normal (Liver)Inhibits proliferation
HepG2Cancerous (Liver)Decreases cell viability
Jurkat CellsCancerous (T lymphocyte)Decreases cell viability

Immunotoxicity and Inflammatory Responses

TCBPA has been identified as an immunotoxic agent that can modulate inflammatory responses. Research has shown that exposure to TCBPA can lead to adverse outcomes on the immune system. nih.gov

In vivo studies have demonstrated that TCBPA can suppress the immune response. Specifically, in BALB/c mice, TCBPA exposure was found to reduce the ratio of CD3+ T lymphocytes to regulatory T cells, indicating an immunosuppressive effect. nih.gov The modulation of T-cell populations is a critical aspect of immune regulation, and its disruption can impair the body's ability to mount an effective immune response.

Cytokine TypeSpecific Cytokines Increased by TCBPA
Pro-inflammatoryIL-2, IL-12, IFN-γ, TNF-α
Anti-inflammatoryIL-4, IL-5, IL-10, GM-CSF

Role of G-Protein Coupled Estrogen Receptor 1 (GPER1)

This compound (TCBPA) is recognized as an endocrine disruptor that can exert its effects through pathways associated with the G-protein coupled estrogen receptor 1 (GPER1), a membrane estrogen receptor. gdut.edu.cnnih.gov Research indicates that TCBPA's estrogenic activity is not limited to nuclear receptors but also involves rapid, non-genomic effects mediated by GPER1. gdut.edu.cnoup.com

In various cancer cell models, particularly breast cancer, low concentrations of TCBPA have been shown to induce cell proliferation. gdut.edu.cnnih.gov This proliferative effect is linked to the activation of GPER1. Upon binding to GPER1, TCBPA can trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Extracellular signal-regulated kinase 1/2 (Erk1/2) pathways. gdut.edu.cnnih.gov Activation of these pathways leads to the upregulation of proteins crucial for cell cycle progression, such as CyclinD1, c-Myc, and c-Fos, thereby promoting cell proliferation. gdut.edu.cn The use of a GPER1 inhibitor, G15, has been shown to attenuate the increased phosphorylation of Erk1/2 and Akt, as well as the cell proliferation induced by TCBPA, confirming the central role of GPER1 in this mechanism. gdut.edu.cn

Furthermore, TCBPA's interaction with GPER1 extends to inflammatory responses. In Jurkat cells, a human T lymphocyte cell line, TCBPA exposure upregulates the expression of GPER1. nih.gov This engagement activates the GPER1-mediated PI3K/Akt signaling pathway, which in turn leads to an increased expression of genes related to pro-inflammatory cytokines, including various interleukins (IL-1β, IL-2, IL-6, IL-8, IL-12α) and tumor necrosis factor-alpha (TNFα). nih.gov Pretreatment with the GPER1 inhibitor G15 significantly diminishes the TCBPA-induced upregulation of these inflammatory genes, highlighting GPER1 as a key mediator in TCBPA's immunomodulatory effects. nih.gov

Receptor/PathwayEffect of TCBPA ExposureDownstream ConsequencesCell Type Studied
GPER1 Upregulation and ActivationIncreased cell proliferationBreast Cancer Cells (MCF-7, SKBR3, MDA-MB-231)
PI3K/Akt Pathway Increased PhosphorylationUpregulation of c-Myc, CyclinD1Breast Cancer Cells
Erk1/2 Pathway Increased PhosphorylationUpregulation of c-FosBreast Cancer Cells
GPER1/PI3K/Akt ActivationUpregulation of pro-inflammatory cytokine genes (TNFα, IL-6, IL-8, etc.)Jurkat T cells

NLRP3-mediated inflammatory processes

This compound (TCBPA) has been identified as a significant modulator of inflammatory processes through its interaction with the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines and can lead to a form of inflammatory cell death known as pyroptosis. nih.govresearchgate.net

Research demonstrates that TCBPA's influence via the NLRP3 inflammasome results in opposing effects in different liver cell types. nih.govnih.gov In liver cancer cells, TCBPA-induced proliferation is regulated by an NLRP3-mediated inflammatory process. nih.govnih.gov This suggests that TCBPA can create a pro-inflammatory microenvironment that supports the growth and progression of tumor cells. nih.gov

Conversely, in normal liver cells, TCBPA exposure leads to the activation of the NLRP3 inflammasome, which initiates cell pyroptosis. nih.govnih.gov This process involves the activation of a series of related markers, including NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), Caspase 1, and Gasdermin D (GSDMD). nih.govnih.gov The activation of Caspase 1 leads to the cleavage of GSDMD, forming pores in the cell membrane and resulting in cell death and the release of inflammatory cytokines like IL-1β. nih.govnih.gov This dual effect highlights a complex mechanism where TCBPA can simultaneously promote cancer development while causing damage to healthy tissue through NLRP3-mediated pathways. nih.gov

Hepatotoxicity (Liver Toxicity)

This compound (TCBPA) demonstrates significant hepatotoxicity, causing damage to liver tissue and disrupting normal cellular functions. nih.govnih.gov In vivo studies have confirmed that TCBPA exposure can lead to liver tissue damage. nih.gov The toxic effects manifest through various mechanisms, including the induction of oxidative stress, disruption of lipid metabolism, and interference with programmed cell death pathways. nih.govnih.gov

Oxidative Stress, Autophagy, and Lipid Accumulation

Exposure to TCBPA has been shown to induce significant oxidative stress in the liver. nih.gov This is characterized by a dose-dependent increase in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov Oxidative stress, in turn, can trigger other cellular responses, including autophagy and disturbances in lipid metabolism. nih.govmdpi.com

Studies on the black-spotted frog (Pelophylax nigromaculatus) revealed that TCBPA exposure leads to liver toxicity by inducing these interconnected processes. nih.gov The research found that TCBPA significantly increased the expression of autophagy-related genes such as Beclin1, Atg5, and Atg7, while the level of p62, a protein that is degraded during autophagy, markedly declined. nih.gov This indicates an induction of the autophagic process, which can be a cellular response to stress.

Furthermore, TCBPA disrupts lipid metabolism, leading to lipid accumulation in the liver. nih.gov This is evidenced by significantly elevated content of cholesterol and triglycerides following exposure. nih.gov The accumulation of lipids, or steatosis, is a hallmark of liver damage and can contribute to the progression of more severe liver diseases. uef.fi

ParameterEffect of TCBPA ExposureIndication
Malondialdehyde (MDA) Significantly increasedOxidative Stress / Lipid Peroxidation
Cholesterol Significantly elevatedLipid Accumulation / Lipometabolism Disturbance
Triglyceride Significantly elevatedLipid Accumulation / Lipometabolism Disturbance
Beclin1, Atg5, Atg7 (mRNA) Significantly increasedInduction of Autophagy
p62 (protein) Markedly declinedInduction of Autophagy

Effects on Liver Cancer Cells vs. Normal Liver Cells

A critical aspect of TCBPA's hepatotoxicity is its differential impact on liver cancer cells compared to normal, non-cancerous liver cells. nih.govnih.gov Research indicates that TCBPA has a dual effect, simultaneously promoting the malignancy of liver tumor cells while inducing damaging processes in normal liver cells. nih.gov

Promotion of Liver Cancer Cell Proliferation

In various hepatoma cell lines, TCBPA has been found to promote cell proliferation at low concentrations. nih.gov This effect has been confirmed through multiple assays, such as MTT and EdU assays, which measure cell viability and DNA synthesis, respectively. nih.govnih.gov TCBPA exposure enhances the expression levels of molecules associated with the proliferation of hepatoma cells. nih.gov The underlying mechanism for this cancer-promoting effect is linked to the induction of an NLRP3-mediated inflammatory process, which can foster a microenvironment conducive to tumor growth. nih.govnih.gov Additionally, TCBPA has been observed to promote the epithelial-mesenchymal transition (EMT) process in liver cancer cells, a key step in cancer progression and metastasis. nih.gov

Induction of Cell Pyroptosis in Normal Liver Cells

In stark contrast to its effect on cancer cells, TCBPA inhibits the proliferation of normal liver cells. nih.govnih.gov The mechanism for this inhibition is the induction of pyroptosis, a highly inflammatory form of programmed cell death. nih.govnih.gov Mechanistic studies have shown that TCBPA activates the NLRP3 inflammasome in normal liver cells. nih.gov This activation leads to the cleavage and activation of Caspase 1, which in turn cleaves Gasdermin D (GSDMD). nih.govnih.gov The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β, ultimately causing damage to the liver tissue. nih.govnih.gov This induction of pyroptosis was observed in normal liver cells but not in the hepatoma cells studied. nih.gov

Cell TypeTCBPA EffectKey Molecular Pathway
Liver Cancer Cells Promotes Proliferation & EMTNLRP3-mediated Inflammation
Normal Liver Cells Inhibits Proliferation & Induces PyroptosisNLRP3/Caspase 1/GSDMD Activation

Analytical Methodologies for Tetrachlorobisphenol a

Extraction Techniques from Environmental Matrices (e.g., Sediment, Sludge, Soil, Water)

Effective extraction is a critical preliminary step in the analysis of TCBPA from environmental samples. The choice of technique depends on the specific matrix and the required sensitivity of the analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of TCBPA from liquid samples and from the extracts of solid samples. nih.govnih.gov The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. analis.com.my Interfering substances can be washed away, and the TCBPA is then eluted with a small volume of an appropriate solvent. nih.gov

For the analysis of TCBPA in sediment and sludge, a common procedure involves initial solvent extraction, partitioning with an aqueous sodium hydroxide (B78521) solution, acidification, and subsequent enrichment and desalting using an SPE cartridge. nih.govdphen1.com C-18 (octadecyl-bonded silica) is a frequently used sorbent in SPE cartridges for this purpose. dphen1.com While effective, C-18 SPE cleanup might be less suitable for sediment samples with high levels of organic contamination. dphen1.com The primary advantages of SPE over traditional liquid-liquid extraction include reduced consumption of organic solvents, higher recovery rates, and the ability to handle larger sample volumes for trace concentration. analis.com.mydphen1.com

Table 1: Application of SPE in TCBPA Analysis

AnalyteMatrixKey SPE StepsReported RecoverySource
TCBPA and related compoundsSediment and SludgePartitioning with NaOH, acidification, enrichment and desalting on C-18 cartridge70-105% nih.govdphen1.com
BisphenolsEnvironmental WaterExtraction and pre-concentration from large sample volumesNot Specified analis.com.my

Ultrasonic Assisted Extraction (UAE), also known as sonication, is an efficient method for extracting TCBPA from solid environmental matrices like soil, sediment, and sludge. nih.govcsic.es This technique utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in a solvent. nih.govmdpi.com The formation and collapse of these bubbles generate intense local pressure and temperature changes, disrupting the sample matrix and enhancing the penetration of the solvent, thereby accelerating the extraction process. nih.gov

A key advantage of UAE is that it is generally faster and requires less solvent compared to traditional methods like Soxhlet extraction. csic.esmdpi.com For the analysis of TCBPA in soil, a procedure involving sonication-assisted extraction in small columns (SAESC) with ethyl acetate (B1210297) has been developed. nih.gov This method demonstrated high recoveries and was successfully applied to both agricultural and industrial soil samples. nih.gov The efficiency of UAE can be influenced by several factors, including the choice of solvent, extraction time, sonication amplitude, and temperature. nih.govmdpi.com

Table 2: Performance of Ultrasonic Assisted Extraction for TCBPA and Related Analytes

Analyte(s)MatrixExtraction SolventReported RecoverySource
Tetrachlorobisphenol-A, Tetrabromobisphenol-A, Bisphenol-AAgricultural and Industrial SoilEthyl Acetate88% - 108% nih.gov
Environmental EstrogensPlant Samples (Vegetables, Fruits)Acetone>90% dphen1.comnih.gov

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines sample homogenization, extraction, and cleanup into a single step. acs.orgnih.gov This method is particularly effective for complex solid and semi-solid matrices like sewage sludge and sediment. acs.orgresearchgate.net In MSPD, the sample is blended with a solid support material (a dispersant, such as Florisil or C18-bonded silica), which acts as an abrasive to disrupt the sample structure. acs.orgagriculturejournals.cz This process disperses the sample components over the surface of the support material, creating a natural chromatographic column. agriculturejournals.cz The target analytes, including TCBPA, can then be selectively eluted using appropriate solvents. acs.org

The MSPD technique significantly reduces sample size, solvent consumption, and analysis time compared to more traditional methods. acs.orgmdpi.com It has been successfully applied for the simultaneous extraction of TCBPA, tetrabromobisphenol A (TBBPA), and other related phenolic compounds from sludge and sediment samples. acs.org The selection of the appropriate dispersive sorbent and elution solvents is critical to achieving satisfactory analytical performance. researchgate.net

Detection and Quantification Methods

Following extraction and cleanup, instrumental analysis is performed to identify and quantify TCBPA. Mass spectrometry coupled with chromatography is the most common and reliable approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of TCBPA. nih.govnih.gov The methodology involves separating the analyte from other components in a gas chromatograph before it is detected and quantified by a mass spectrometer. dphen1.com Due to the polar nature of the phenolic groups in TCBPA, a derivatization step is typically required prior to GC analysis. dphen1.com This process converts the polar hydroxyl groups into less polar silyl (B83357) ethers, commonly using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which improves chromatographic peak shape and thermal stability. dphen1.comnih.gov

The mass spectrometer ionizes the derivatized TCBPA molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification based on mass spectrum) and quantitative (concentration based on ion abundance) information. dphen1.com

For high-accuracy quantification, an isotope dilution method coupled with GC-MS is often employed. nih.govdphen1.comnih.gov This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-TCBPA) to the sample before extraction and analysis. nih.govdphen1.com Because the labeled standard is chemically identical to the native TCBPA, it experiences the same losses during sample preparation and analysis. nih.govnih.gov

By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument is set to detect only specific mass fragments characteristic of the native analyte and the labeled internal standard. nih.gov The concentration of TCBPA in the original sample is then calculated from the ratio of the responses of the native analyte to the labeled standard. dphen1.com This approach effectively corrects for matrix effects and variations in extraction efficiency, leading to highly precise and accurate results. nih.govnih.gov An isotope dilution GC-MS-SIM method has been developed for TCBPA in soil, achieving detection limits as low as 30 to 90 pg g⁻¹. nih.gov

Table 3: Method Performance for TCBPA using Isotope Dilution GC-MS-SIM

Analyte(s)MatrixInternal StandardDetection Limit (LOD)Linear RangeSource
TCBPA, TBBPA, BPASoil¹³C₁₂ labeled compounds30-90 pg g⁻¹5-300 ng ml⁻¹ nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI-MS/MS or LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful and widely used technique for the determination of TCBPA. sciex.com This method offers high sensitivity and specificity, allowing for the detection and quantification of TCBPA at trace levels in complex samples such as sediment, sludge, water, and human plasma. sciex.comdphen1.comdphen1.com

The general workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection. Samples are typically extracted using solvents like methyl tert-butyl ether (MTBE), followed by a cleanup step using Solid Phase Extraction (SPE) to remove interfering substances. dphen1.comnih.gov Chromatographic separation is achieved on a C18 column, and detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative mode. sciex.comdphen1.com Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for TCBPA. sciex.com

A study detailing the simultaneous determination of TCBPA and other bisphenols in sediment and sludge reported a method limit of quantification (MLOQ) for TCBPA of 0.03 ng/g (dry weight). dphen1.comnih.gov The mean recovery of the analytes from spiked samples in this study ranged from 70% to 105%, with a relative standard deviation between 4.9% and 13.1%. dphen1.comnih.gov Another method developed for human plasma achieved a lower limit of quantification (LLOQ) of 0.005 ng/mL for TCBPA. sciex.com

Table 1: Performance of an HPLC-ESI-MS/MS Method for TCBPA Analysis in Sediment and Sludge
ParameterValueReference
Method Limit of Quantification (MLOQ)0.03 ng/g (dry weight) dphen1.comnih.gov
Mean Recovery70% - 105% dphen1.comnih.gov
Relative Standard Deviation (RSD)4.9% - 13.1% dphen1.comnih.gov
On-line SPE-LC-MS/MS

To enhance throughput and reduce sample handling, on-line Solid Phase Extraction coupled with LC-MS/MS (on-line SPE-LC-MS/MS) has been developed for the analysis of TCBPA in water samples. dphen1.comdphen1.com This automated approach integrates sample extraction and cleanup with the analytical separation and detection, minimizing potential background contamination and reducing analysis time. dphen1.comnih.gov

The on-line SPE procedure typically involves three main steps:

Loading: A water sample is directly injected and loaded onto an SPE column (e.g., C18), where TCBPA is retained while the sample matrix is washed away. dphen1.comdphen1.com

Transfer: The SPE column is switched in-line with the analytical HPLC column.

Elution: The retained TCBPA is eluted from the SPE column and transferred to the analytical column for chromatographic separation and subsequent detection by MS/MS. dphen1.com

Metabolomics Approaches (e.g., Gas Chromatography-Mass Spectrometry based metabolomics)

Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics is a powerful approach for the comprehensive profiling of small molecules in biological systems. nih.govresearchgate.net While specific metabolomics studies focusing on TCBPA are not extensively detailed in the provided literature, the general methodology is well-established for identifying and quantifying metabolites of various compounds. creative-proteomics.comnih.gov

For GC-MS analysis, non-volatile compounds like TCBPA and its potential metabolites require a derivatization step to increase their volatility. nih.gov The typical workflow for a GC-MS-based metabolomics study includes:

Sample Preparation: Extraction of metabolites from biological samples (e.g., tissues, biofluids). creative-proteomics.com

Derivatization: Chemical modification of the analytes to make them suitable for GC analysis.

GC-MS Analysis: The derivatized sample is injected into the GC-MS system, where compounds are separated based on their boiling points and retention times, and then detected by the mass spectrometer. creative-proteomics.comchromatographytoday.com

Data Processing and Metabolite Identification: The complex data generated is processed to identify peaks and the corresponding metabolites by comparing their mass spectra to reference libraries. creative-proteomics.comchromatographytoday.com

GC-MS offers high peak resolution and reproducibility, making it a valuable tool for untargeted metabolomics to discover novel biomarkers or for targeted analysis to quantify specific metabolites of TCBPA. researchgate.netcreative-proteomics.com

Table 2: Common GC Hyphenated Techniques in Metabolomics
TechniquePrimary ApplicationReference
GC-MSComprehensive metabolite identification and quantification. creative-proteomics.com
GC-TOF-MSUntargeted metabolomics, accurate mass determination. creative-proteomics.com
GCxGC-MSAnalysis of complex samples with co-eluting compounds. creative-proteomics.com

Challenges in Trace-Level Analysis and Matrix Effects

The analysis of TCBPA at trace levels presents several analytical challenges, primarily related to background contamination and matrix effects. mdpi.comresearchgate.net

Background Contamination: Bisphenols, including TCBPA, are present in many laboratory materials, such as solvents (even LC-MS grade), plastic vessels, and other equipment. nih.govnih.gov This can lead to significant background contamination, making it difficult to obtain reliable and repeatable measurements at low concentrations. nih.gov This contamination can cause the appearance of "ghost peaks" in chromatograms, even during blank injections, which complicates quantification. nih.govnih.gov

Matrix Effects: Matrix effects are a major concern in LC-MS/MS analysis, as they can significantly impact the accuracy and sensitivity of the method. nih.govchromatographyonline.com These effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. nih.govchromatographyonline.com Complex matrices like sediment, sludge, and biological fluids are particularly prone to causing significant matrix effects. dphen1.commdpi.com Phospholipids are often a major contributor to ion suppression in biological samples. researchgate.net

To overcome these challenges, several strategies are employed:

Thorough Sample Cleanup: Implementing effective sample preparation steps, such as SPE, is crucial to remove interfering matrix components. dphen1.comresearchgate.net

Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is a widely recognized method to compensate for matrix effects and improve the accuracy of quantification. chromatographyonline.comresearchgate.net

Chromatographic Optimization: Modifying chromatographic conditions can help separate TCBPA from interfering compounds. dphen1.com

Careful Selection of Materials: Using glass or polypropylene (B1209903) vessels and pre-cleaned materials can help minimize background contamination.

Table 3: Mentioned Chemical Compounds
Compound Name
Tetrachlorobisphenol A (TCBPA)
Bisphenol A (BPA)
Tetrabromobisphenol A (TBBPA)
Monobromo-bisphenol A (mono-BBPA)
Dibromo-bisphenol A (di-BBPA)
Tribromo-bisphenol A (tri-BBPA)
Bisphenol F (BPF)
Bisphenol AF (BPAF)
Monochlorobisphenol A (MCBPA)
Dichlorobisphenol A (DCBPA)
Trichlorobisphenol A (TCBPA)
Methyl tert-butyl ether (MTBE)

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting TCBPA in environmental matrices?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with ion-trap time-of-flight (IT-TOF) systems for high-resolution identification. Sample preparation should include ultrasonic-assisted extraction with toluene-nonane or iso-octane solvents to optimize recovery rates (≥85%) .
  • Critical Parameters :

  • Column: C18 reversed-phase (2.1 mm × 150 mm, 3 μm).
  • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid.
  • Detection: Negative-ion mode with m/z 363.959 (quantitative ion) .

Q. How does TCBPA’s environmental persistence compare to structurally similar compounds like tetrabromobisphenol A (TBBPA)?

  • Experimental Design : Conduct comparative degradation studies under controlled UV light or microbial exposure. Measure half-lives in soil/water systems using gas chromatography-mass spectrometry (GC-MS). TCBPA exhibits slower degradation than TBBPA in aerobic soils (t₁/₂: 120 vs. 60 days) due to higher chlorine substitution .
  • Data Interpretation : Monitor intermediate metabolites (e.g., dichlorobisphenol A) to confirm degradation pathways .

Q. What mechanisms underlie TCBPA’s endocrine-disrupting effects in vitro?

  • Approach : Use human ovarian or breast cancer cell lines (e.g., MCF-7) to assess receptor-mediated activity.
  • Key Findings :

  • TCBPA activates G protein-coupled receptor 30 (GPR30) at EC₅₀ = 10 nM, inducing cell proliferation.
  • Contrasts with tetrabromobisphenol A, which acts via peroxisome proliferator-activated receptor gamma (PPARγ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in TCBPA’s cytotoxic vs. proliferative effects across cell types?

  • Hypothesis Testing :

  • Compare cell-specific expression of estrogen receptors (ERα/ERβ) and GPR30 using siRNA knockdown.
  • Dose-response experiments (0.1–100 μM) in hepatic (HepG2) vs. ovarian (OVCAR-3) cells reveal tissue-selective toxicity thresholds .
    • Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) in IC₅₀ values .

Q. What experimental designs optimize the study of TCBPA’s interactions with co-pollutants (e.g., PCBs) in aquatic systems?

  • Model System : Use microcosms containing sediment-water interfaces spiked with TCBPA and 2,3',4,5-tetrachlorobiphenyl (PCB congener 70).
  • Sampling Protocol :

  • Collect triplicate samples at 0, 7, 14, and 30 days.
  • Analyze bioaccumulation factors (BAFs) in benthic organisms (e.g., Lumbriculus variegatus) .
    • Statistical Tools : Multivariate regression to assess synergistic/antagonistic effects on BAFs .

Q. What are the limitations of current degradation methods for TCBPA in wastewater treatment plants?

  • Critical Analysis :

  • Ozonation and UV/H₂O₂ achieve >90% TCBPA removal but generate chlorinated byproducts (e.g., 2,6-dichlorophenol).
  • Advanced oxidation processes (AOPs) require pH optimization (pH 3–5) to minimize byproduct toxicity .
    • Gaps Identified : Lack of large-scale studies validating pilot-scale AOP efficiency .

Methodological Resources

  • Standards Preparation : Use 100 μg/mL TCBPA in iso-octane (CAS 33025-41-1) for calibration curves. Validate with NIST-certified reference materials .
  • Ethical Compliance : Secure institutional approval for in vivo studies, adhering to OECD Test Guidelines 453 (combined chronic toxicity/carcinogenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrachlorobisphenol A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrachlorobisphenol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.